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Compound of Interest

Compound Name: 6-Methoxy-3-methylbenzofuran

Cat. No.: B3121644

This technical guide provides a comprehensive analysis of the spectroscopic data for the
heterocyclic compound 6-Methoxy-3-methylbenzofuran. Designed for researchers, scientists,
and professionals in drug development, this document offers an in-depth exploration of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics. The structural elucidation of such molecules is paramount in synthetic
chemistry and medicinal research, where unambiguous identification is the bedrock of further
investigation. This guide moves beyond a simple data repository to explain the causal
relationships behind the observed spectral features, ensuring a deeper understanding of the
molecule's electronic and structural properties.

Introduction to 6-Methoxy-3-methylbenzofuran: A
Privileged Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of
biological activities. The specific substitution pattern of 6-Methoxy-3-methylbenzofuran
imparts unique physicochemical properties that are of significant interest in the development of
novel therapeutic agents. Accurate and thorough characterization of this molecule is the critical
first step in its journey from a laboratory curiosity to a potential pharmaceutical lead.
Spectroscopic techniques provide a powerful and non-destructive means to achieve this,
offering a detailed fingerprint of the molecule's atomic and electronic structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the
structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of
atomic nuclei, primarily *H and *2C, we can deduce the connectivity of atoms and gain insights
into the electronic environment of each nucleus.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum of 6-Methoxy-3-methylbenzofuran is predicted to exhibit distinct
signals corresponding to the aromatic, methoxy, and methyl protons. The chemical shifts are
influenced by the electron-donating methoxy group and the heterocyclic furan ring.

Table 1: Predicted *H NMR Spectroscopic Data for 6-Methoxy-3-methylbenzofuran

. Predicted Chemical Lo Coupling Constant
Proton Assignment ) Multiplicity
Shift (6, ppm) (J, H2)

H-2 ~7.2-7.3 Quartet (q) ~1.1

H-7 ~73-7.4 Doublet (d) ~8.5

H-4 ~6.9-7.0 Doublet (d) ~2.2
Doublet of Doublets

H-5 ~6.8-6.9 ~8.5, ~2.2
(dd)

OCHs ~3.8-3.9 Singlet (s)

CHs ~2.2-2.3 Doublet (d) ~1.1

e Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the
aromatic region (6 6.5-8.0 ppm). H-7, being adjacent to the electron-donating oxygen of the
furan ring, is expected to be the most downfield of the aromatic protons. H-4 will likely
appear as a doublet due to coupling with H-5, and H-5 will be a doublet of doublets from
coupling to both H-4 and H-7.
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¢ Furan Proton (H-2): The proton at the 2-position of the benzofuran ring is expected to show a
quartet splitting due to long-range coupling with the methyl protons at the 3-position.

+ Methoxy and Methyl Protons: The methoxy protons will appear as a sharp singlet, typically
around 3.8-3.9 ppm. The methyl protons at the 3-position will appear as a doublet due to
coupling with the H-2 proton.

Diagram 1: Molecular Structure and Proton Numbering of 6-Methoxy-3-methylbenzofuran
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylbenzofuran: A Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-
methylbenzofuran-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4 /4 Tech Support


https://www.mdpi.com/1422-0067/26/12/5493
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/product/b3121644#spectroscopic-data-of-6-methoxy-3-methylbenzofuran-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3121644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

